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Compound of Interest

Compound Name: Nickel antimonide

Cat. No.: B079329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of nickel-antimony (Ni-

Sb) electroplating solutions. The following information is intended for use in research and

development settings for the deposition of Ni-Sb alloy coatings. These coatings are of interest

for various applications due to their unique properties, including corrosion resistance and

specific electrochemical characteristics.

Data Presentation: Bath Composition and Operating
Parameters
The composition of the electroplating bath and its operating parameters are critical for

achieving the desired properties of the Ni-Sb alloy coating. The tables below summarize the

quantitative data from various formulations.

Table 1: Chemical Composition of Nickel-Antimony Electroplating Baths
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Component
Concentration
Range (g/L)

Example
Concentration
(g/L)

Function Reference

Nickel Salt (e.g.,

Nickel Chloride,

Nickel Sulfate)

1 - 250 10
Source of Nickel

Ions
[1][2]

Antimony Salt

(e.g., Antimony

Potassium

Tartrate,

Antimony

Chloride)

1 - 120 6
Source of

Antimony Ions
[1][3]

Boric Acid 20 - 80 40 pH Buffer [1][4]

Complexing

Agent (e.g.,

EDTA, Sodium

Citrate, Tartaric

Acid)

10 - 80 40 (EDTA)
Stabilizes metal

ions in solution
[1]

Reducing Agent

(e.g., Sodium

Hypophosphite)

10 - 80 60

Assists in the

deposition

process

[1]

Additives

Tin Tetrabromide 2 - 5 -
Improves stability

and uniformity
[1]

4-

Dimethylaminopy

ridine

3 - 8 -
Improves stability

and uniformity
[1]

Tartaric Acid 1 - 2 -
Complexing

Agent
[1]

Sodium Tartrate 0.5 - 1 -
Complexing

Agent
[1]
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Wetting Agents

(e.g., Sodium

Lauryl Sulphate)

0.002 - 0.005 - Prevents pitting [5]

Brighteners (e.g.,

Saccharin,

Thiourea)

Varies -
Improves surface

finish
[4][6]

Table 2: Operating Parameters for Nickel-Antimony Electroplating

Parameter Range Typical Value Reference

pH 0.5 - 6.0 1.5 - 3.0 [1][3]

Temperature 10 - 50 °C 25 °C (Room Temp.) [1]

Current Density 2 - 5 A/dm² 5 A/dm² [2]

Experimental Protocols
The following are detailed methodologies for the preparation of a nickel-antimony electroplating

solution and the subsequent electroplating process.

Protocol 1: Preparation of the Nickel-Antimony
Electroplating Solution
This protocol is based on a formulation detailed in the provided search results.[1]

Materials:

Deionized water

Boric Acid (H₃BO₃)

Sodium Hypophosphite (NaH₂PO₂)

Ethylenediaminetetraacetic acid (EDTA)
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Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for pH adjustment

Antimony Potassium Tartrate (K(SbO)C₄H₄O₆·0.5H₂O)

Nickel Chloride (NiCl₂·6H₂O)

1L Volumetric flask

Magnetic stirrer and stir bar

pH meter

Procedure:

To a 1L volumetric flask, add approximately 500 mL of deionized water.

With continuous stirring, add 40g of Boric Acid and 60g of Sodium Hypophosphite to the

deionized water. Stir until fully dissolved.

Add 40g of EDTA to the solution and continue stirring until it is completely dissolved.

Adjust the pH of the mixed solution to 3.0 using Hydrochloric Acid or Sulfuric Acid.

Add 6g of Antimony Potassium Tartrate to the solution and stir until dissolved.

Add 10g of Nickel Chloride to the solution and stir until dissolved.

Add the remaining deionized water to bring the total volume to 1L.

Finally, adjust the pH of the solution to 1.5 with Hydrochloric Acid or Sulfuric Acid.

The solution is now ready for use.

Protocol 2: Electroplating of Nickel-Antimony Alloy
This protocol outlines the general procedure for electroplating a substrate with a nickel-

antimony alloy.

Equipment and Materials:
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DC Power Supply

Beaker or plating tank

Anode (e.g., pure nickel or antimony plate)[2]

Cathode (the substrate to be plated)

Prepared Nickel-Antimony electroplating solution

Magnetic stirrer (optional, for agitation)

Heater with temperature control (optional)

Cleaning and pretreatment solutions (e.g., alkaline cleaner, acid dip)

Procedure:

Substrate Pretreatment:

Thoroughly clean the substrate to be plated to remove any grease, oil, or oxides. This

typically involves a sequence of cleaning steps such as alkaline cleaning, rinsing with

deionized water, and a brief acid dip, followed by a final rinse with deionized water.

Electroplating Setup:

Pour the prepared nickel-antimony electroplating solution into the plating tank.

Place the anode and cathode into the solution, ensuring they do not touch. The substrate

to be plated is the cathode.

Connect the positive terminal of the DC power supply to the anode and the negative

terminal to the cathode.

Electroplating Process:

If required, heat the solution to the desired operating temperature (e.g., 50°C).[2]
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Turn on the DC power supply and adjust the current density to the desired value (e.g., 5

A/dm²).[2]

Continue the electroplating for the desired amount of time to achieve the target coating

thickness. Gentle agitation of the solution can help to produce a more uniform coating.

Post-Treatment:

Once the plating is complete, turn off the power supply.

Remove the plated substrate from the solution.

Rinse the substrate thoroughly with deionized water and dry it.

Mandatory Visualizations
The following diagrams illustrate the workflow for the preparation of the nickel-antimony

electroplating solution.
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Solution Preparation

1. Add Deionized Water to Beaker

2. Dissolve Boric Acid and Sodium Hypophosphite

3. Dissolve Complexing Agent (e.g., EDTA)

4. Initial pH Adjustment

5. Dissolve Antimony Salt

6. Dissolve Nickel Salt

7. Adjust to Final Volume with Deionized Water

8. Final pH Adjustment

Ready for Electroplating

Click to download full resolution via product page

Caption: Workflow for preparing the Ni-Sb electroplating solution.
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Electroplating Process

Substrate Pretreatment
(Cleaning & Activation)

Electroplating Setup
(Anode, Cathode, Electrolyte)

Electrodeposition
(Apply Current)

Post-Treatment
(Rinsing & Drying) Coated Product

Click to download full resolution via product page

Caption: General workflow for the Ni-Sb electroplating process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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